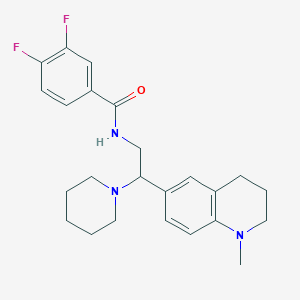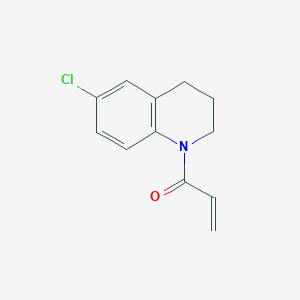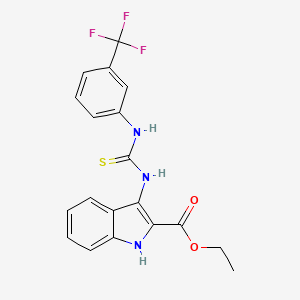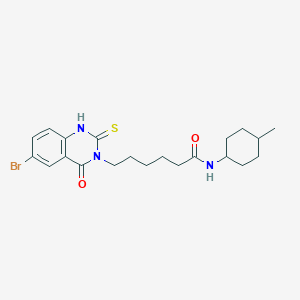![molecular formula C23H13Cl3F3N3O B2403498 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 477712-37-1](/img/structure/B2403498.png)
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H13Cl3F3N3O and its molecular weight is 510.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiobesity Activity
- A study explored the synthesis and evaluation of diaryl dihydropyrazole-3-carboxamides, including derivatives of the given chemical compound. These compounds showed significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. Molecular modeling studies indicated their interactions with the CB1 receptor, similar to known antagonists like rimonabant (Srivastava et al., 2007).
Antitumor Activities
- Research focused on the synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, a compound similar to the one , revealed notable antitumor activities. The study highlighted the potential of such compounds in cancer therapy (Xin, 2012).
Cannabinoid Receptor Affinity
- Another study examined 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, related to the given compound, for their affinity to cannabinoid hCB1 and hCB2 receptors. Compounds with specific chemical groups showed selectivity for the hCB1 receptor. This research aids in understanding the interactions of such compounds with cannabinoid receptors (Silvestri et al., 2008).
Synthesis Methods
- A study on the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, related to the chemical compound , demonstrated effective synthesis methods. This research contributes to the development of efficient synthetic pathways for such compounds (Prabakaran et al., 2012).
Biofilm Formation Reduction
- Research into N-phenyl-1H-pyrazole-4-carboxamide derivatives, closely related to the chemical compound, showed their ability to reduce biofilm formation in Staphylococcus aureus strains. This indicates potential applications in combating bacterial infections (Cascioferro et al., 2016).
Cytotoxic Evaluation
- A study on 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues, related to the given compound, evaluated their cytotoxicity against breast cancer cell lines. This research contributes to understanding the anticancer potential of such compounds (Ahsan et al., 2018).
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl3F3N3O/c24-15-6-4-13(5-7-15)20-12-19(31-32(20)21-11-16(25)8-9-18(21)26)22(33)30-17-3-1-2-14(10-17)23(27,28)29/h1-12H,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKNQRAYRYDOOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl3F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)

![4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2403419.png)

![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)

![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2403429.png)
![N-(4-bromophenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2403430.png)

![2-[4-(2-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B2403434.png)
![6-ethyl-N-[3-(3-methylpiperidin-1-yl)propyl]-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2403436.png)

